CKD 602 is classified within the family of camptothecin derivatives. It was synthesized to improve water solubility and bioavailability compared to its predecessors. The compound has been evaluated in various preclinical studies for its anticancer activity against multiple tumor types, particularly gliomas and other solid tumors.
The synthesis of CKD 602 involves several key steps that enhance its pharmacological properties. The compound is typically synthesized through a series of chemical reactions that modify the structure of camptothecin to improve its solubility and potency.
Methods:
Technical Details:
The molecular structure of CKD 602 is pivotal to its function as an anticancer agent.
Structure:
Data:
CKD 602 undergoes various chemical reactions that are essential for its mechanism of action in cancer treatment.
Reactions:
Technical Details:
The mechanism by which CKD 602 exerts its anticancer effects is primarily through the inhibition of topoisomerase I.
Process:
Data:
Understanding the physical and chemical properties of CKD 602 is essential for its application in therapeutic settings.
Physical Properties:
Chemical Properties:
Relevant Data or Analyses:
CKD 602 has significant potential in scientific research and clinical applications:
The chemical structure comprises a quinoline-indolizine core fused to a δ-lactone ring (Fig 1A). Key modifications include:
Synthesis Routes:1. Semisynthesis (Primary Route):- Step 1: Hydroxymethylation of natural camptothecin (I) via radical reaction using H₂O₂/FeSO₄ yields 7-hydroxymethylcamptothecin (II).- Step 2: Dehydration of II in acetic acid generates 7-formylcamptothecin (III).- Step 3: Mannich reaction with isopropylamine hydrochloride in dimethyl sulfoxide (DMSO) introduces the 2-(isopropylamino)ethyl side chain, forming CKD-602 [9].
Table 1: Key Physicochemical Properties of CKD-602
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₇N₃O₄·HCl (C₂₅H₂₈ClN₃O₄) |
CAS Number | 213819-48-8 |
Purity | ≥98% (HPLC) |
Solubility | Soluble in DMSO (48.5 mg/mL) |
Storage | -20°C, desiccated |
CKD-602 belongs to the camptothecin analogue class, distinguished by its mechanism as a topoisomerase I (Topo I) inhibitor. Topo I relieves DNA torsional strain during replication by generating transient single-strand breaks. CKD-602 binds the Topo I-DNA complex, preventing DNA religation. This stabilization causes replication forks to collide with the complex, triggering double-strand breaks and apoptosis [1] [8].
Key Pharmacodynamic Features:
Table 2: CKD-602 Among Camptothecin Analogues
Compound | Key Structural Features | Topo I Inhibition |
---|---|---|
Camptothecin | Unmodified pentacyclic core | Baseline activity |
Topotecan | 10-hydroxy, N,N-dimethylaminomethyl | Moderate |
Irinotecan | Dipiperidinoethoxy carbonyl at C10 | Prodrug (activated to SN-38) |
CKD-602 | 7-(2-isopropylaminoethyl) group | High potency |
Limitations of Non-Liposomal CKD-602:Early clinical studies revealed challenges:
Rationale for Pegylated Liposomes:To overcome these issues, CKD-602 was encapsulated in STEALTH® liposomes (S-CKD602), characterized by:
Preclinical/Clinical Validation:
Table 3: S-CKD602 Liposome Characteristics
Parameter | Value/Impact |
---|---|
Mean Particle Size | ~100 nm |
Encapsulation Rate | >85% |
Plasma Stability | >82% drug remains encapsulated |
Tumor Exposure | 3× longer vs. non-liposomal CKD-602 |
MTD (Phase I) | 2.1 mg/m² (IV, q3 weeks) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7